A Comprehensive Technical Guide to (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
This technical guide provides an in-depth exploration of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride, a pivotal chiral building block in contemporary pharmaceutical research and development. We will delve into its chemical identity, synthesis, physicochemical properties, and critical applications, offering expert insights into its utilization in the synthesis of complex molecular architectures for targeted therapeutics.
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] The introduction of a chiral center, as in the (S)-enantiomer of 3-aminopyrrolidine derivatives, provides the stereochemical integrity necessary for developing enantiomerically pure drugs, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2]
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, with its Boc-protected nitrogen and a free primary amine, is a versatile intermediate. The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of reaction conditions while being readily removable under acidic conditions, allowing for sequential and site-selective modifications. This guide focuses on the hydrochloride salt, which often provides enhanced stability and improved handling characteristics compared to the free base.
Chemical Identity and Physicochemical Properties
A critical aspect of working with any chemical entity is the precise understanding of its identity. There can be confusion between the free base and its hydrochloride salt, as well as its enantiomeric and racemic forms.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | 147081-44-5 | C9H18N2O2 | 186.25 g/mol |
| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 874140-63-3 | C9H19ClN2O2 | 222.71 g/mol |
| (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate | 147081-49-0 | C9H18N2O2 | 186.25 g/mol |
| (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4 | C9H19ClN2O2 | 222.71 g/mol |
| rac-tert-butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 | C9H18N2O2 | 186.25 g/mol |
Key Physicochemical Properties of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (Free Base):
| Property | Value |
| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate[3] |
| Appearance | Solid |
| Purity | Typically ≥95%[4] |
| InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1[3] |
| SMILES | CC(C)(C)OC(=O)N1CCN[3] |
Synthesis Strategies: From Commodity Chemicals to Chiral Intermediates
The economical and scalable synthesis of enantiomerically pure (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate is crucial for its widespread use in drug development. Several synthetic routes have been established, with the choice often depending on factors such as cost of starting materials, scalability, and desired purity.
Economical Synthesis from L-Aspartic Acid
A highly efficient and cost-effective method utilizes the readily available and inexpensive chiral pool starting material, L-aspartic acid.[5] This approach leverages the inherent stereochemistry of the natural amino acid to establish the desired (S)-configuration in the final product.
The general workflow for this synthesis is outlined below:
Caption: Synthetic workflow from L-Aspartic Acid.
Expert Insights: The choice of the initial N-protecting group (e.g., Cbz) is critical as it must be stable during the initial transformations and selectively removable at a later stage.[5] The intramolecular cyclization is a key ring-forming step, and the subsequent reduction of the lactam to the pyrrolidine is a crucial transformation. The final hydrogenolysis step to remove the Cbz group and liberate the amine is a clean and efficient process, often yielding the desired product in high purity.[5]
Synthesis via Reduction of a Hydroxyl Precursor
Another common synthetic route involves the reduction of a corresponding hydroxyl-containing precursor. This method is advantageous when the chiral hydroxylated pyrrolidine is readily accessible.
Detailed Experimental Protocol:
A representative procedure for the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate via the reduction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate is as follows:
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Reaction Setup: To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in a suitable solvent such as methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).[6][7]
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr shaker) and stirred for several hours at room temperature.[6][7]
-
Workup: Upon completion of the reaction (monitored by techniques like TLC or LC-MS), the catalyst is removed by filtration through a pad of Celite or a similar filter aid.[6][7]
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography to afford the pure tert-butyl 3-aminopyrrolidine-1-carboxylate.[6][7]
Caption: Reductive synthesis pathway.
Applications in Drug Discovery
The true value of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride lies in its versatility as a building block for a wide array of therapeutic agents. Its bifunctional nature allows for diverse chemical elaborations.
Examples of therapeutic areas where this scaffold is employed include:
-
Anticancer Agents: The pyrrolidine ring can be incorporated into molecules designed to inhibit various cancer-related targets.
-
Central Nervous System (CNS) Disorders: Its structural features are amenable to the design of ligands for CNS receptors and enzymes.
-
Antiviral and Antibacterial Agents: The scaffold is used in the synthesis of novel antimicrobial compounds.
-
Metabolic Diseases: It has been used to develop agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism.[1]
The primary amine can be functionalized through acylation, alkylation, arylation, or used in the formation of ureas, sulfonamides, and other functional groups. The Boc-protected nitrogen can be deprotected to reveal a secondary amine, which can then be further modified. This sequential reactivity is a cornerstone of its utility in combinatorial chemistry and lead optimization.
Analytical Characterization
Ensuring the purity and structural integrity of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is paramount for its use in pharmaceutical synthesis. A suite of analytical techniques is employed for its characterization.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The ¹H NMR spectrum of the free base typically shows a characteristic singlet for the nine protons of the tert-butyl group around 1.46 ppm.[6][7]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound. For the free base, a common observation is the [M+H]⁺ ion at m/z 187.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any impurities.
-
Chiral Chromatography: Essential for confirming the enantiomeric purity of the (S)-enantiomer.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride.
-
Hazard Statements: The free base is classified as toxic if swallowed and causes serious eye damage.[3][8] The hydrochloride salt may cause skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Some suppliers recommend refrigeration.[9]
Conclusion
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a cornerstone chiral building block in modern drug discovery. Its ready availability through economical synthetic routes, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the development of the next generation of therapeutics.
References
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Zhang, Y., et al. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Taylor & Francis Online. Available at: [Link]
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PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). The Versatility of (S)-(-)-1-Boc-3-aminopyrrolidine in Chemical Research. Retrieved from [Link]
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PubChem. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
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